molecular formula C14H18BrNO2 B3060836 (R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 903555-98-6

(R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B3060836
CAS No.: 903555-98-6
M. Wt: 312.20
InChI Key: LFSNVJDYBBIPHH-GFCCVEGCSA-N
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Description

®-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a bromine atom attached to a dihydroindenyl group, which is further linked to a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for ®-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of substituted carbamates.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated carbamates.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to its combination of a brominated dihydroindenyl group and a tert-butyl carbamate moiety. This structural feature imparts specific reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-4-9-8-10(15)5-6-11(9)12/h5-6,8,12H,4,7H2,1-3H3,(H,16,17)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSNVJDYBBIPHH-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901158233
Record name 1,1-Dimethylethyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903555-98-6
Record name 1,1-Dimethylethyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903555-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
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(R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
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(R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
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(R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
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(R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
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(R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

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